molecular formula C20H22ClNO2 B5870801 2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B5870801
M. Wt: 343.8 g/mol
InChI Key: YCPYOEKAKWDWBG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a chlorophenoxy group, a methyl group, and a tetrahydronaphthalenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the reaction of 4-chlorophenol with an appropriate alkylating agent to produce 4-chlorophenoxyalkane.

    Amidation Reaction: The 4-chlorophenoxyalkane is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Coupling with Tetrahydronaphthalenyl Group: The final step involves the coupling of the amide with 5,6,7,8-tetrahydronaphthalen-1-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
  • 3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a tetrahydronaphthalenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-20(2,24-16-12-10-15(21)11-13-16)19(23)22-18-9-5-7-14-6-3-4-8-17(14)18/h5,7,9-13H,3-4,6,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPYOEKAKWDWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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